2,6-Difluoro-4-methoxybenzenesulfonamide

描述

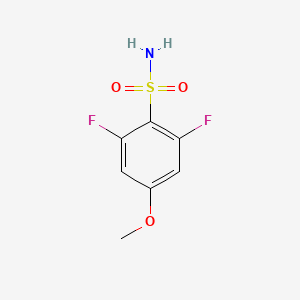

2,6-Difluoro-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H7F2NO3S. It is characterized by the presence of two fluorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring.

准备方法

The synthesis of 2,6-Difluoro-4-methoxybenzenesulfonamide typically involves the following steps:

Starting Material: The synthesis begins with 2,6-difluoroaniline.

Methoxylation: The aniline derivative undergoes methoxylation to introduce the methoxy group at the para position.

Sulfonation: The methoxylated product is then subjected to sulfonation using sulfonyl chloride to introduce the sulfonamide group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

化学反应分析

2,6-Difluoro-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

2,6-Difluoro-4-methoxybenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.

Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways

作用机制

The mechanism of action of 2,6-Difluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

相似化合物的比较

2,6-Difluoro-4-methoxybenzenesulfonamide can be compared with other similar compounds, such as:

2,6-Difluorobenzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and applications.

4-Methoxybenzenesulfonamide: Lacks the fluorine atoms, which may influence its chemical stability and biological activity.

2,6-Difluoro-4-methoxybenzoic acid: Contains a carboxylic acid group instead of a sulfonamide group, leading to different chemical properties and uses

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.

生物活性

2,6-Difluoro-4-methoxybenzenesulfonamide is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a methoxy group attached to a benzene ring. Its potential biological activities have garnered interest in medicinal chemistry, particularly in the context of enzyme inhibition and therapeutic applications.

- Molecular Formula : C₇H₇F₂NO₃S

- Molecular Weight : 223.20 g/mol

The compound's structure enhances its lipophilicity, making it a promising candidate for various biological applications.

The biological activity of this compound primarily involves its role as an inhibitor of carbonic anhydrases (CAs). These enzymes are crucial in regulating acid-base balance in organisms and are implicated in various physiological processes. By inhibiting CAs, this compound may lead to alterations in pH regulation and has potential therapeutic implications for conditions such as glaucoma and edema.

Inhibition of Carbonic Anhydrases

- Target Enzymes : Carbonic Anhydrases (CAs)

- Mechanism : The compound binds to the active site of CAs, blocking their enzymatic activity. This inhibition can disrupt normal physiological functions, leading to therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may influence cellular proliferation pathways, offering potential anticancer benefits.

- Antibacterial and Antifungal Activities : Investigations into its antimicrobial properties have shown promise, positioning it as a candidate for further development in treating infections.

- Toxicological Profile : The compound has been classified as potentially causing skin and eye irritation, necessitating caution in its handling and application.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Two fluorine atoms; methoxy group | Potentially broader biological activity |

| 4-Methoxybenzenesulfonamide | No fluorine atoms; only methoxy group | Less potent against carbonic anhydrase |

| 2,3-Difluorobenzenesulfonamide | Two fluorine atoms; lacks methoxy group | Different reactivity profile |

| 4-Aminobenzenesulfonamide | Amino group instead of methoxy | Different mechanism of action |

The unique combination of fluorine substitutions and the methoxy group enhances the biological activity of this compound compared to other similar compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Difluoro-4-methoxybenzenesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically begins with halogenated benzenesulfonyl chloride intermediates. For example, 2-fluorobenzenesulfonyl chloride can be functionalized via nucleophilic substitution or coupling reactions. Key steps include:

- Methoxy Introduction : Methoxy groups are introduced via alkylation or demethylation of protected intermediates under alkaline conditions (e.g., NaH/MeOH).

- Fluorination : Fluorine substituents are stabilized using fluorinating agents like DAST (diethylaminosulfur trifluoride) or via directed ortho-metalation strategies.

- Sulfonamide Formation : Reaction with ammonia or amines under controlled pH (7–9) ensures sulfonamide bond formation.

Yields (>70%) depend on temperature control (0–25°C) and inert atmospheres to prevent hydrolysis. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure and purity of this compound?

Methodological Answer:

- ¹⁹F NMR : Distinct chemical shifts for para-fluorine (δ −110 to −115 ppm) and meta-fluorine (δ −120 to −125 ppm) confirm substitution patterns.

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns consistent with difluoro substitution.

- FT-IR : Sulfonamide N-H stretching (3300–3350 cm⁻¹) and S=O asymmetric/symmetric vibrations (1150–1350 cm⁻¹) validate functional groups.

Quantitative purity is assessed via integration of impurity peaks (<2% threshold) and comparison to reference spectra in databases like PubChem .

Advanced Research Questions

Q. What crystallographic challenges arise when determining the crystal structure of this compound, and how can SHELX programs address these?

Methodological Answer: Fluorine atoms induce high electron density, complicating X-ray diffraction. Challenges include:

- Disorder in Fluorine Positions : Anisotropic displacement parameters must be refined.

- Twinned Crystals : SHELXL (via HKLF5 format) resolves twinning by refining twin laws and partitioning intensities.

- Hydrogen Bonding Networks : SHELXPRO visualizes hydrogen bonds (e.g., N-H···O=S interactions) to validate supramolecular packing.

Robust refinement requires high-resolution data (≤1.0 Å) and iterative cycles using SHELXL’s restraints for bond lengths/angles .

Q. How does the electronic effect of fluorine substituents influence the sulfonamide’s reactivity in enzyme inhibition studies?

Methodological Answer: Fluorine’s electronegativity alters the sulfonamide’s electronic landscape:

- Acidity Enhancement : Fluorine withdraws electron density, lowering the pKa of the sulfonamide N-H (enhancing H-bond donation to enzymes like carbonic anhydrase).

- Steric Effects : Ortho-fluorine substituents restrict rotational freedom, stabilizing enzyme-bound conformations.

Comparative studies with non-fluorinated analogs (e.g., 4-methoxybenzenesulfonamide) show 10–100x higher inhibition constants (Ki) for fluorinated derivatives, validated via stopped-flow kinetics .

Q. What methodologies resolve contradictions in bioactivity data across studies involving this compound?

Methodological Answer: Discrepancies often arise from:

- Solubility Variability : Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent effects.

- Assay Conditions : Validate pH (7.4 for physiological studies) and ionic strength (e.g., 150 mM NaCl).

- Control Experiments : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate activity.

Meta-analyses using tools like RevMan (Cochrane Collaboration) statistically harmonize data from divergent studies .

Q. Data Analysis and Comparative Studies

Q. How do structural modifications (e.g., replacing fluorine with chlorine) affect the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : Chlorine increases logP by ~0.5 units (measured via shake-flask method), enhancing membrane permeability.

- Thermal Stability : DSC shows fluorine derivatives have higher melting points (mp 180–190°C) vs. chloro analogs (mp 160–170°C) due to stronger H-bonding.

- Bioavailability : MDCK cell assays reveal chloro derivatives exhibit 20–30% lower permeability, attributed to increased molecular weight .

Q. What computational tools predict the binding affinity of this compound to target proteins?

Methodological Answer:

- Docking Simulations : AutoDock Vina or Schrödinger Glide model interactions with enzymes (e.g., carbonic anhydrase IX). Fluorine’s electronegativity is parameterized via AMBER force fields.

- QSAR Models : CoMFA/CoMSIA correlate substituent positions with IC₅₀ values, highlighting fluorine’s role in enhancing binding entropy (ΔS ~ +50 J/mol·K) .

属性

IUPAC Name |

2,6-difluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3S/c1-13-4-2-5(8)7(6(9)3-4)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMYFECYKDMNOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。